ethyl N-[2-(diethylamino)ethyl]carbamate ethyl N-[2-(diethylamino)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 5470-29-1
VCID: VC8181362
InChI: InChI=1S/C9H20N2O2/c1-4-11(5-2)8-7-10-9(12)13-6-3/h4-8H2,1-3H3,(H,10,12)
SMILES: CCN(CC)CCNC(=O)OCC
Molecular Formula: C9H20N2O2
Molecular Weight: 188.27 g/mol

ethyl N-[2-(diethylamino)ethyl]carbamate

CAS No.: 5470-29-1

Cat. No.: VC8181362

Molecular Formula: C9H20N2O2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-[2-(diethylamino)ethyl]carbamate - 5470-29-1

Specification

CAS No. 5470-29-1
Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
IUPAC Name ethyl N-[2-(diethylamino)ethyl]carbamate
Standard InChI InChI=1S/C9H20N2O2/c1-4-11(5-2)8-7-10-9(12)13-6-3/h4-8H2,1-3H3,(H,10,12)
Standard InChI Key IJJMMIGSRYGMEJ-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)OCC
Canonical SMILES CCN(CC)CCNC(=O)OCC

Introduction

Structural and Physicochemical Properties

Ethyl N-[2-(diethylamino)ethyl]carbamate features a carbamate functional group (-O-CO-NH-) linking an ethyl ester to a 2-(diethylamino)ethylamine moiety. The diethylamino group confers basicity and enhances solubility in polar solvents, while the ethyl carbamate segment contributes to its hydrolytic stability under neutral conditions.

Key Physical Properties

PropertyValueSource
Molecular Weight188.267 g/mol
Density0.957 g/cm³
Boiling Point268.5°C at 760 mmHg
Flash Point116.2°C
LogP (Partition Coefficient)1.465

The compound’s relatively high boiling point and moderate lipophilicity (LogP = 1.465) suggest utility in reactions requiring elevated temperatures and compatibility with both aqueous and organic phases .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl N-[2-(diethylamino)ethyl]carbamate typically involves the reaction of 2-(diethylamino)ethylamine with ethyl chloroformate:

ClCO2Et+H2N-CH2CH2N(Et)2EtO-CO-NH-CH2CH2N(Et)2+HCl\text{ClCO}_2\text{Et} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{N}(\text{Et})_2 \rightarrow \text{EtO-CO-NH-CH}_2\text{CH}_2\text{N}(\text{Et})_2 + \text{HCl}

This exothermic reaction is conducted in inert solvents (e.g., dichloromethane) at 0–5°C, with triethylamine added to neutralize HCl . Yields exceeding 70% are achievable under optimized conditions .

Chemical Reactivity and Functional Transformations

Hydrolysis

The carbamate bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields 2-(diethylamino)ethylamine and ethanol:

    EtO-CO-NH-CH2CH2N(Et)2+H2OH+H2N-CH2CH2N(Et)2+CO2+EtOH\text{EtO-CO-NH-CH}_2\text{CH}_2\text{N}(\text{Et})_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{H}_2\text{N-CH}_2\text{CH}_2\text{N}(\text{Et})_2 + \text{CO}_2 + \text{EtOH}
  • Basic Hydrolysis: Produces the corresponding amine and carbonate salts.

Nucleophilic Substitution

The ethyl carbamate group acts as a leaving site in nucleophilic substitutions. For example, reaction with primary amines yields substituted ureas:

EtO-CO-NH-CH2CH2N(Et)2+RNH2RNH-CO-NH-CH2CH2N(Et)2+EtOH\text{EtO-CO-NH-CH}_2\text{CH}_2\text{N}(\text{Et})_2 + \text{RNH}_2 \rightarrow \text{RNH-CO-NH-CH}_2\text{CH}_2\text{N}(\text{Et})_2 + \text{EtOH}

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate oxidizes the diethylamino group to a nitroso derivative, though this pathway is less explored.

  • Reduction: Catalytic hydrogenation cleaves the carbamate bond, yielding ethanol and 2-(diethylamino)ethylamine.

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

Ethyl N-[2-(diethylamino)ethyl]carbamate serves as a precursor to neurologically active compounds. Its structural similarity to carbamate-based acetylcholinesterase inhibitors (e.g., rivastigmine) suggests potential in treating neurodegenerative disorders .

Agrochemical Uses

Carbamates are widely employed as pesticides. While direct evidence for this compound’s pesticidal activity is limited, its hydrolysis products—specifically 2-(diethylamino)ethylamine—exhibit insecticidal properties.

HazardPrecautionary Measure
Flammability (Flash Point: 116.2°C)Store away from open flames
IrritancyUse PPE (gloves, goggles)
Hydrolysis SensitivityMaintain dry storage conditions

The compound’s Material Safety Data Sheet (MSDS) recommends handling in well-ventilated areas and immediate rinsing upon skin contact .

Research Advancements and Future Directions

Recent studies focus on derivatizing the carbamate group to enhance bioavailability. For instance, PEGylation of the ethyl ester improves solubility for intravenous formulations . Additionally, computational models predict strong binding affinity for GABA receptors, opening avenues for anxiolytic drug development.

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